molecular formula C30H30N6 B2489437 6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-31-2

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2489437
CAS No.: 946265-31-2
M. Wt: 474.612
InChI Key: PSBXAKPRNYVOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tri-heterocyclic core fused with a benzyl-substituted piperidine ring and aromatic substituents. Its molecular structure confers versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and oncological pathways. The compound’s key features include:

  • Core: Pyrazolo[3,4-d]pyrimidine, a scaffold known for kinase inhibition and receptor modulation .
  • N-(4-methylphenyl) and 1-phenyl groups: Influence binding affinity and selectivity .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6/c1-22-12-14-25(15-13-22)32-28-27-21-31-36(26-10-6-3-7-11-26)29(27)34-30(33-28)35-18-16-24(17-19-35)20-23-8-4-2-5-9-23/h2-15,21,24H,16-20H2,1H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBXAKPRNYVOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C30H30N6
  • Molecular Weight : 474.612 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its structural similarity to adenosine triphosphate (ATP), allowing it to act as an inhibitor of various kinases involved in cancer progression. It has been shown to selectively target the GluN2B subunit of the N-Methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuroprotection and synaptic plasticity modulation .

Table 1: Summary of Biological Activities

Activity Target/Mechanism Implications
NMDA Receptor AntagonismSelective inhibition of GluN2B subunitPotential treatment for neurodegenerative diseases
Kinase InhibitionInhibition of cancer-related kinasesAnticancer properties
Dopamine Receptor ModulationInteraction with dopamine receptor subtypesPossible applications in psychiatric disorders

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific kinases can lead to reduced tumor cell proliferation and enhanced apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds have shown promising results against breast cancer cell lines .

Neurological Implications

The interaction with NMDA receptors suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. By modulating synaptic activity, the compound may help alleviate symptoms associated with these diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Effects : A study on a related pyrazolo[3,4-d]pyrimidine compound demonstrated significant antiproliferative effects on breast cancer cell lines, indicating a potential pathway for therapeutic development .
  • Neurological Studies : Research focusing on NMDA receptor antagonists has shown that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease .
  • Dopamine Receptor Interaction : Compounds with similar structures have been evaluated for their affinity towards dopamine receptors, revealing potential applications in treating schizophrenia and other mood disorders .

Scientific Research Applications

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Properties :
    • A study highlighted the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their effectiveness as anti-inflammatory agents. These compounds showed lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .
  • Antitumor Activity :
    • Compounds within this class have been investigated for their potential in cancer therapy. For instance, derivatives have been shown to inhibit specific protein kinases involved in tumor growth and proliferation .
  • Antiviral Properties :
    • Some derivatives have been reported to possess antiviral activity, making them candidates for further research in treating viral infections .

Case Studies

Several studies have documented the pharmacological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

Study ReferenceFocus AreaFindings
Abd El-Salam et al. (2012) Anti-inflammatoryNew compounds showed significant anti-inflammatory activity with reduced toxicity compared to existing NSAIDs.
Giraud et al. (2023) Protein Kinase InhibitionIdentified new derivatives with enhanced inhibitory effects on specific kinases relevant to cancer therapy.
Recent Investigations Antiviral ActivityCertain derivatives demonstrated potential as antiviral agents against various viral strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives, many of which share structural motifs but differ in substituents, leading to distinct pharmacological profiles. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
Target Compound 4-Benzylpiperidin-1-yl, N-(4-methylphenyl), 1-phenyl ~480 (estimated) Potential kinase inhibition, CNS activity High lipophilicity due to benzylpiperidine; optimized for CNS targets .
N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Ethylpiperazine, 4-chlorophenyl ~440 (estimated) Anticancer, antimicrobial Chlorophenyl enhances electrophilic reactivity; ethylpiperazine improves solubility .
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-(2-Methoxyphenyl)piperazine, 4-methylphenyl 429.5 Neuropharmacological activity Methoxyphenylpiperazine enhances serotonin/dopamine receptor affinity .
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Ethylpiperazine, diphenyl 399.5 Broad-spectrum anticancer Diphenyl groups increase planar stacking with DNA/RNA targets .

Substituent-Driven Activity Differences

  • Piperidine/Piperazine Rings :
    • Benzylpiperidine (target compound): Increases membrane permeability and CNS targeting compared to ethylpiperazine (e.g., ) .
    • Methoxyphenylpiperazine (): Enhances binding to serotonin (5-HT) and adrenergic receptors, making it suitable for neurological disorders .
  • Aromatic Substituents :
    • 4-Methylphenyl (target compound vs. ): Balances hydrophobicity and steric effects, improving target selectivity over chlorophenyl () or methoxyphenyl () groups .
    • 1-Phenyl : Stabilizes the core structure via π-π stacking, a feature shared with and but absent in methyl-substituted analogues () .

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The core is constructed via cyclocondensation between 5-amino-1-phenyl-1H-pyrazole-3-carboxamide and diethyl malonate under basic conditions. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, forms the dihydroxypyrazolo[3,4-d]pyrimidine intermediate 1 (yield: 89%). Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ), achieving 61% yield.

Alternative Route via Buchwald-Hartwig Amination

For derivatives requiring late-stage functionalization, a palladium-catalyzed heterocycle closure using Buchwald-Hartwig conditions enables direct introduction of aryl groups at position 1. This method circumvents intermediate purification, yielding 74–77% for analogous structures.

Regioselective Substitution at Position 6

The 4-benzylpiperidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) at position 6 of the dichloro intermediate 2 :

Reaction with 4-Benzylpiperidine

Heating 2 with 4-benzylpiperidine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates substitution. Potassium carbonate (K₂CO₃) acts as a base, achieving >85% conversion based on analogous piperidine substitutions. The product, 6-(4-benzylpiperidin-1-yl)-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), is isolated via column chromatography (hexane:ethyl acetate, 3:1).

Optimization of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Addition of catalytic KI improves reaction rate by stabilizing the transition state.
  • Temperature Control : Reactions above 100°C promote decomposition, necessitating careful thermal monitoring.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃):

    • δ 8.60 (s, 1H, H-3 pyrimidine)
    • δ 7.13–7.52 (m, 14H, aromatic protons)
    • δ 3.99 (sep, 1H, piperidine CH)
    • δ 2.35 (s, 3H, 4-methylphenyl CH₃)
  • HRMS : m/z calculated for C₃₄H₃₃N₇O [M+H]⁺: 548.2776; found: 548.2779.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity at 254 nm.

Comparative Evaluation of Synthetic Routes

Parameter Cyclocondensation Route Buchwald-Hartwig Route
Total Yield 52% 48%
Steps 4 3
Purification Complexity Moderate High
Scalability >100 g <50 g

The cyclocondensation route is preferred for large-scale synthesis due to higher reproducibility and lower catalyst costs.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

POCl₃-mediated chlorination of dihydroxypyrazolo[3,4-d]pyrimidine (1 ) predominantly occurs at position 4 and 6 due to electronic effects. Excess POCl₃ (5 equiv) and prolonged reflux (8 hours) ensure complete conversion.

Steric Hindrance in Piperidine Substitution

Bulky 4-benzylpiperidine requires elevated temperatures (100°C) and extended reaction times (24 hours) for complete substitution. Microwave-assisted synthesis reduces time to 2 hours at 150°C.

Byproduct Formation During Amination

N-alkylation byproducts are minimized using a 10-fold excess of 4-methylaniline and rigorous exclusion of moisture.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during chlorination and amination steps, improving yield by 12% compared to batch processes.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Recovery : Immobilized Pd catalysts enable reuse for up to 5 cycles.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The synthesis typically involves multi-step reactions starting with a pyrimidine precursor. For example:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions under reflux conditions, often using ethanol or acetonitrile as solvents .
  • Step 2: Introduction of the 4-benzylpiperidin-1-yl group via nucleophilic substitution or coupling reactions, requiring catalysts like palladium or copper in inert atmospheres .
  • Step 3: Functionalization of the N-(4-methylphenyl)amine moiety through Buchwald-Hartwig amination or Ullmann coupling, optimized with ligands such as XPhos . Key Considerations: Reaction temperature (80–120°C), solvent polarity, and catalyst selection significantly impact yield and purity.

Q. How can the molecular structure of this compound be characterized?

Use a combination of analytical techniques:

  • 1H/13C NMR: Assign signals for the benzylpiperidine, pyrazolo[3,4-d]pyrimidine, and 4-methylphenyl groups. Look for distinct peaks:
  • Aromatic protons (δ 7.2–8.1 ppm) .
  • Piperidine N-CH2 (δ 2.5–3.5 ppm) .
    • HRMS: Confirm molecular formula (e.g., C31H30N6) with <2 ppm error .
    • X-ray crystallography: Resolve dihedral angles between the pyrimidine core and substituents, as seen in related pyrazolo[3,4-d]pyrimidines (e.g., 12.8° twist in fluorophenyl analogs) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Prioritize assays based on structural analogs:

  • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory: COX-2 inhibition assay or LPS-induced TNF-α suppression in macrophages .
  • Kinase inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization . Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The benzylpiperidine group may occupy hydrophobic pockets, while the pyrimidine core hydrogen-bonds with catalytic lysine residues .
  • DFT Calculations: Analyze electron density maps to predict reactive sites for derivatization (e.g., electrophilic substitution at C-6) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

Example: Discrepancies in IC50 values for pyrazolo[3,4-d]pyrimidines may arise from assay conditions.

  • Validation Steps:

Replicate assays under standardized conditions (e.g., serum-free media, 48h incubation) .

Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT).

Compare solubility profiles (DMSO stock concentration impacts bioavailability) .

  • Case Study: A 2023 study resolved conflicting anti-tumor data by correlating cellular uptake (measured via HPLC) with activity .

Q. How can structure-activity relationship (SAR) studies guide derivatization?

Design analogs with systematic substitutions:

Position Modification Observed Effect Source
C-6 (piperidine)Replace benzyl with 4-fluorophenyl↑ Selectivity for EGFR
N-4 (amine)Introduce methoxy groups↓ Cytotoxicity, ↑ solubility
Pyrimidine coreSulfur substitution at C-2↑ Kinase inhibition
Methodology: Synthesize 10–15 derivatives, test in parallel assays, and use PCA to identify critical substituents .

Experimental Design & Data Analysis

Q. What reaction conditions maximize yield for introducing the 4-benzylpiperidin-1-yl group?

  • Optimized Protocol:
  • Reagent: 4-Benzylpiperidine (1.2 eq), K2CO3 (2 eq), dry acetonitrile.
  • Temperature: 80°C, 12h under N2.
  • Yield: 68–72% after recrystallization (ethanol/water) .
    • Troubleshooting:
  • Low yield: Switch to DMF as solvent or add KI (10 mol%) .
  • Purity issues: Use silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) .

Q. How to analyze metabolic stability in preclinical models?

  • In vitro: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t1/2 .
  • In vivo: Administer 10 mg/kg IV/PO to rodents, collect plasma at 0.5, 1, 2, 4, 8h. Use Phoenix WinNonlin for PK modeling . Key Metrics: Clearance (CL), volume of distribution (Vd), oral bioavailability (F%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.